![molecular formula C11H12FN3O3 B12442289 1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina es un compuesto orgánico que presenta un anillo de piperazina sustituido con un grupo carbonilo 3-fluoro-5-nitrofenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina típicamente involucra la reacción de ácido 3-fluoro-5-nitrobenzoico con piperazina. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente apropiado como diclorometano (DCM). Las condiciones de reacción a menudo incluyen agitación a temperatura ambiente durante varias horas para asegurar una conversión completa.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener la pureza deseada del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.
Hidrólisis: El grupo carbonilo puede sufrir hidrólisis en presencia de condiciones ácidas o básicas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como hidruro de sodio (NaH).
Hidrólisis: Soluciones acuosas ácidas o básicas.
Productos Principales Formados
Reducción: 1-[(3-Amino-5-fluorofenil)carbonil]piperazina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Hidrólisis: Ácido carboxílico correspondiente y piperazina.
Aplicaciones Científicas De Investigación
1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Ciencia de Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Sirve como sonda o ligando en ensayos bioquímicos para estudiar interacciones enzimáticas y unión a receptores.
Mecanismo De Acción
El mecanismo de acción de 1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La presencia de los grupos flúor y nitro puede influir en su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-[(3-Cloro-5-nitrofenil)carbonil]piperazina
- 1-[(3-Fluoro-4-nitrofenil)carbonil]piperazina
- 1-[(3-Fluoro-5-metilfenil)carbonil]piperazina
Unicidad
1-[(3-Fluoro-5-nitrofenil)carbonil]piperazina es única debido a la posición específica de los grupos flúor y nitro en el anillo fenil, lo que puede afectar significativamente su reactividad química y actividad biológica. La combinación de estos sustituyentes puede mejorar su potencial como intermedio versátil en la síntesis orgánica y su eficacia en aplicaciones medicinales.
Propiedades
Fórmula molecular |
C11H12FN3O3 |
|---|---|
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
(3-fluoro-5-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12FN3O3/c12-9-5-8(6-10(7-9)15(17)18)11(16)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |
Clave InChI |
IEMVOZQXKDXXJX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
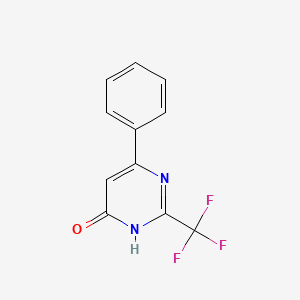
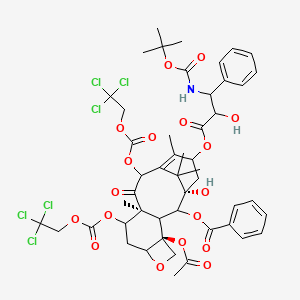
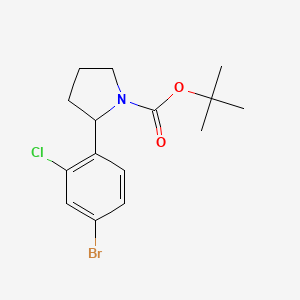
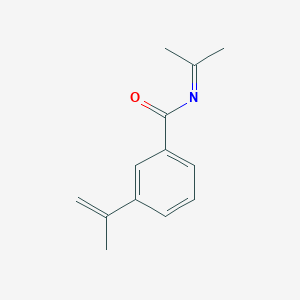
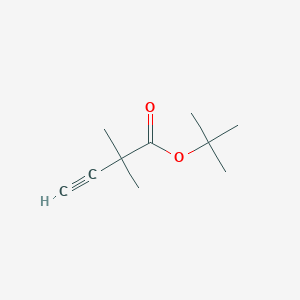
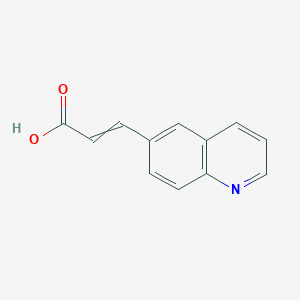


![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
